

solubility and stability of 2,2-Difluoro-1,3-benzodioxol-4-ol

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Compound of Interest

Compound Name: 2,2-Difluoro-1,3-benzodioxol-4-ol

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Core Technical Guide: 2,2-Difluoro-1,3-benzodioxol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties, with a focus on the predicted solubility and stability of **2,2-Difluoro-1,3-benzodioxol-4-ol**. Due to the limited publicly available data for this specific molecule, this guide leverages data from structurally similar compounds, namely 2,2-Difluoro-1,3-benzodioxole and its derivatives, to provide informed predictions. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the handling, formulation, and analytical characterization of this compound. Detailed experimental protocols for determining solubility and stability are also provided to guide further investigation.

Introduction

2,2-Difluoro-1,3-benzodioxole derivatives are a class of compounds of significant interest in the pharmaceutical and agrochemical industries. The incorporation of the difluorinated dioxole ring can modulate the lipophilicity, metabolic stability, and bioavailability of parent molecules. **2,2-Difluoro-1,3-benzodioxol-4-ol**, in particular, possesses a hydroxyl group that can serve as a

key interaction point with biological targets or as a site for further chemical modification. A thorough understanding of its solubility and stability is paramount for its successful application in research and development. This guide aims to consolidate the available information and provide a predictive assessment of these critical parameters.

Physicochemical Properties

While specific experimental data for **2,2-Difluoro-1,3-benzodioxol-4-ol** is not readily available, the properties of the parent compound, 2,2-Difluoro-1,3-benzodioxole, and its other derivatives can provide valuable insights.

Table 1: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole and Related Compounds

Property	2,2-Difluoro-1,3-benzodioxole	2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde	Predicted for 2,2-Difluoro-1,3-benzodioxol-4-ol
CAS Number	1583-59-1[1][2][3]	119895-68-0	154594-31-7
Molecular Formula	C7H4F2O2[1][2][3]	C8H4F2O3	C7H4F2O3
Molecular Weight	158.10 g/mol [1][2][3]	186.11 g/mol	174.10 g/mol
Appearance	Colorless to light yellow liquid/oil[4]	Liquid	Likely a solid at room temperature due to the hydroxyl group enabling hydrogen bonding.
Boiling Point	129 - 130 °C[5]	Not available	Expected to be significantly higher than the parent compound due to hydrogen bonding.
Density	1.303 g/mL at 25 °C[1][3]	1.423 g/mL at 25 °C	Likely higher than the parent compound.
Flash Point	32 °C[5]	91.1 °C	Not available.
Storage	2-8°C[1][6]	-20°C	Cool, dry place, protected from light.

Solubility Profile (Predicted)

The solubility of a compound is a critical factor in its biological activity and formulation. Based on the structure of **2,2-Difluoro-1,3-benzodioxol-4-ol**, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl group is expected to increase its solubility in polar solvents compared to the parent compound, 2,2-Difluoro-1,3-benzodioxole.

Table 2: Predicted Solubility of **2,2-Difluoro-1,3-benzodioxol-4-ol**

Solvent	Predicted Solubility	Rationale
Water	Low to moderate	The hydroxyl group will enhance aqueous solubility through hydrogen bonding, but the fluorinated benzodioxole core remains largely hydrophobic.
Methanol, Ethanol	Soluble[6]	The compound is expected to be readily soluble in polar protic solvents due to the ability to form hydrogen bonds.
Chloroform	Soluble[6]	The overall molecule has significant non-polar character, suggesting solubility in chlorinated solvents.
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for polar organic compounds.
Acetonitrile	Soluble	A polar aprotic solvent that should effectively solvate the molecule.

Stability Profile (Predicted)

The stability of a compound under various conditions is crucial for its storage, handling, and formulation. The 2,2-difluoro-1,3-benzodioxole moiety is generally considered to be chemically robust.

Table 3: Predicted Stability of **2,2-Difluoro-1,3-benzodioxol-4-ol**

Condition	Predicted Stability	Rationale and Potential Degradation Pathways
Thermal	Moderately stable.	The compound is expected to be stable at ambient temperatures. At elevated temperatures, decomposition may occur. The parent compound, 2,2-Difluoro-1,3-benzodioxole, is noted to be stable under normal conditions[5].
Acidic (Aqueous)	Potentially unstable.	The dioxole ring may be susceptible to acid-catalyzed hydrolysis to form the corresponding catechol.
Basic (Aqueous)	Potentially unstable.	The phenolic hydroxyl group can be deprotonated, which may increase susceptibility to oxidation.
Oxidative	Susceptible to oxidation.	The phenolic hydroxyl group is prone to oxidation, which could lead to the formation of quinone-type structures.
Photostability	Potentially sensitive to light.	Aromatic compounds, especially those with hydroxyl groups, can be susceptible to photodegradation. Storage in light-resistant containers is recommended.

Experimental Protocols

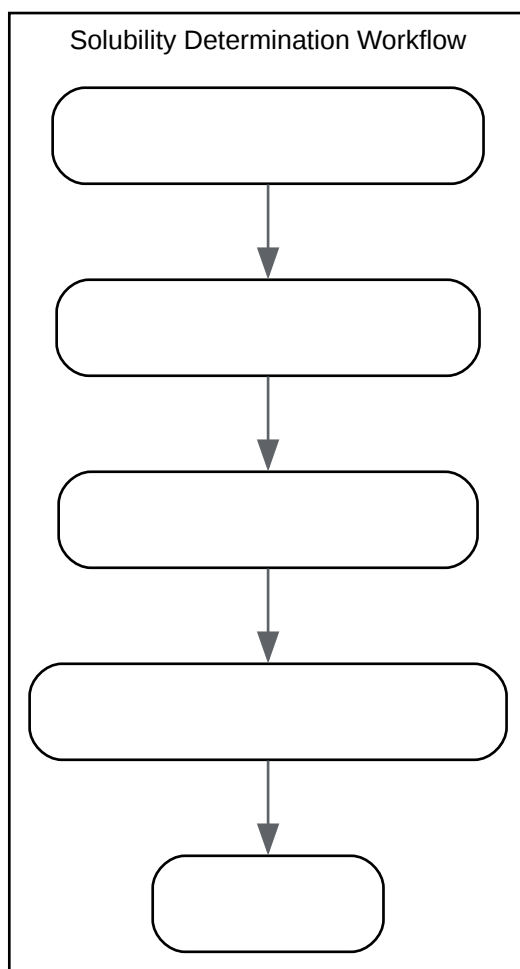
To obtain definitive data on the solubility and stability of **2,2-Difluoro-1,3-benzodioxol-4-ol**, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **2,2-Difluoro-1,3-benzodioxol-4-ol** is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, clear glass vial.
- **Equilibration:** The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand to allow the undissolved solid to settle. Subsequently, the supernatant is clarified by centrifugation or filtration (using a filter that does not bind the compound).
- **Quantification:** The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Reporting:** The solubility is reported in units such as mg/mL or µg/mL.



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Caption: Workflow for solubility determination using the shake-flask method.

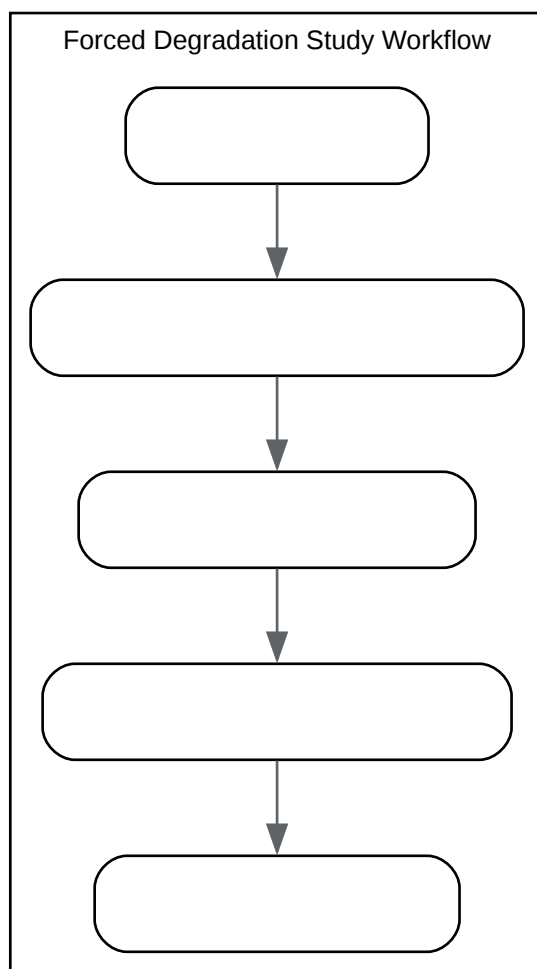
Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways.

Methodology:

- **Stock Solution Preparation:** A stock solution of **2,2-Difluoro-1,3-benzodioxol-4-ol** is prepared in a suitable solvent (e.g., acetonitrile or methanol).
- **Stress Conditions:** The stock solution is diluted into various stress condition solutions:

- Acidic: e.g., 0.1 M HCl at elevated temperature (e.g., 60°C).
- Basic: e.g., 0.1 M NaOH at room temperature.
- Oxidative: e.g., 3% H₂O₂ at room temperature.
- Thermal: The stock solution is heated (e.g., 60°C).
- Photolytic: The stock solution is exposed to UV and visible light as per ICH Q1B guidelines.
- Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).
- Analysis: The samples are analyzed by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Mass spectrometry can be used to identify the structure of the degradants.
- Data Evaluation: The percentage of the remaining parent compound and the formation of degradation products are plotted over time to determine the degradation rate.



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Caption: General workflow for conducting forced degradation studies.

Conclusion

While direct experimental data on the solubility and stability of **2,2-Difluoro-1,3-benzodioxol-4-ol** is currently lacking in the public domain, a predictive assessment based on the known properties of structurally related compounds provides a valuable starting point for researchers. The presence of the hydroxyl group is anticipated to enhance its solubility in polar solvents relative to its parent scaffold, while also introducing potential liabilities to oxidative and pH-dependent degradation. The experimental protocols outlined in this guide provide a clear path forward for the empirical determination of these critical parameters, which will be essential for the successful development of this promising compound in pharmaceutical and other applications.

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